molecular formula C20H28N4O4 B5558762 (3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5558762
M. Wt: 388.5 g/mol
InChI Key: YRKCIYKIBGKYLT-BDDLQLCDSA-N
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Description

This compound is a sophisticated molecule with potential relevance in various scientific and pharmacological studies. The structure is characterized by a complex framework incorporating elements such as isoindole, oxadiazole, and tert-butyl groups, indicating its significance in chemical synthesis and molecular interaction studies.

Synthesis Analysis

The synthesis of related complex molecules often involves multi-step reactions, starting with basic building blocks like furfurylamines or maleic anhydride, leading to cyclic or epoxy isoindole derivatives. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride can produce 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which serve as precursors for further chemical modifications (Nadirova et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray diffraction, revealing detailed insights into the arrangement of atoms and bonds. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been determined, showcasing the presence of weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, which are crucial for understanding molecular architecture (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Organic Synthesis Techniques

Research on compounds with similar structural features, such as "tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate" and synthesis techniques involving Diels-Alder reactions, highlights the importance of advanced organic synthesis methods in creating complex molecules (Padwa, Brodney, & Lynch, 2003). Such research is pivotal for developing new materials, pharmaceuticals, and understanding molecular interactions at a fundamental level.

Heterocyclic Chemistry and Isoxazole Derivatives

Studies on isoxazole derivatives, such as "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents" and "Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate," demonstrate the significance of heterocyclic chemistry in discovering new bioactive compounds with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016); (Sanjeevarayappa et al., 2015). These studies underscore the role of isoxazole and similar heterocycles in medicinal chemistry for their versatile pharmacological activities.

Catalysis and Polymerization

Research on catalysts, such as "Unusually Stable Chiral Ethyl Zinc Complexes: Reactivity and Polymerization of Lactide," presents innovative approaches to catalysis and polymerization, crucial for manufacturing polymers and chemicals with specific properties (Labourdette et al., 2009). Such research contributes to the development of new materials and enhances our understanding of catalytic processes.

properties

IUPAC Name

(1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-11(2)16-21-13(22-28-16)9-23(6)17(25)14-12-7-8-20(27-12)10-24(19(3,4)5)18(26)15(14)20/h7-8,11-12,14-15H,9-10H2,1-6H3/t12-,14?,15?,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCIYKIBGKYLT-BDDLQLCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NO1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C(C)(C)C)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,7S)-3-tert-butyl-N-methyl-4-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

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